2-(2,4-Dibromophenoxy)propanoic acid

Übersicht

Beschreibung

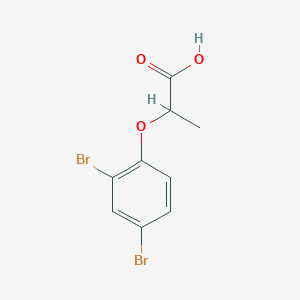

2-(2,4-Dibromophenoxy)propanoic acid: is an organic compound with the molecular formula C9H8Br2O3 . It is a derivative of phenoxypropionic acid, characterized by the presence of two bromine atoms at the 2 and 4 positions on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid typically involves the bromination of phenoxypropionic acid. The process can be summarized as follows:

Starting Material: Phenoxypropionic acid.

Bromination: The phenoxypropionic acid is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenoxypropionic acid are brominated using industrial-grade bromine.

Continuous Reaction Systems: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Alkylation of Phenolic Derivatives

- Reaction : 2,4-Dibromophenol reacts with α-halogenated propanoic acid derivatives (e.g., 2-chloropropionic acid) in the presence of a base (e.g., KOH) and a polar aprotic solvent (e.g., DMSO).

- Mechanism :

- Conditions :

Ring-Opening of Oxetanone

- Reaction : 2,4-Dibromophenol reacts with 2-oxetanone under basic conditions to form the target compound via nucleophilic ring-opening .

- Mechanism :

Carboxylic Acid Group

The propanoic acid moiety undergoes typical carboxylic acid reactions:

Aromatic Bromine Substituents

The electron-withdrawing bromine atoms on the phenoxy ring influence electrophilic substitution:

Halogen Exchange

- Reaction : Bromine atoms may undergo exchange with iodine or chlorine using metal halides (e.g., CuI/KI) .

- Yield : <50% due to steric hindrance .

Reduction of the Carboxylic Acid

- Reagents : LiAlH or BH·THF reduces the acid to the corresponding alcohol:

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Classification

- Chemical Formula : C9H8Br2O3

- CAS Number : 247897

- Molecular Weight : 292.97 g/mol

- Structure : The compound features a dibromophenoxy group attached to a propanoic acid moiety, which is crucial for its biological activity.

Agricultural Applications

Herbicide Development

2-(2,4-Dibromophenoxy)propanoic acid is primarily utilized as a selective herbicide. It is particularly effective against broadleaf weeds while being less harmful to grasses. Its mechanism of action involves the disruption of plant growth regulators, leading to uncontrolled growth and eventual death of the target plants.

Efficacy Studies

Research has demonstrated that this compound exhibits significant herbicidal activity compared to other herbicides such as 2,4-Dichlorophenoxyacetic acid. In a comparative study, this compound was found to be approximately 30 times more effective than 2,4-D in controlling specific weed species like bedstraw (Galium mollugo) .

| Herbicide | Efficacy (Relative to 2,4-D) |

|---|---|

| This compound | 30x more effective |

| Naphthalene acetic acid (NAA) | 10x more effective |

Environmental Impact Studies

Soil Residue Analysis

Studies have indicated that residues of this compound can persist in soil environments. Research conducted on soil samples treated with this herbicide showed detectable levels months after application, raising concerns about long-term ecological effects .

Environmental Monitoring

Monitoring programs have been established to assess the impact of this herbicide on non-target species and overall biodiversity. The findings suggest that while it effectively controls certain invasive species, it may also pose risks to beneficial flora and fauna if not managed properly.

Health-Related Research

Toxicological Assessments

Toxicological studies have been conducted to evaluate the health risks associated with exposure to this compound. Reports indicate potential acute effects such as skin irritation and respiratory issues upon inhalation or dermal exposure .

Case Studies

- Occupational Exposure : A study involving agricultural workers highlighted cases of respiratory distress linked to prolonged exposure during herbicide application. Symptoms included coughing and wheezing, underscoring the need for protective measures in agricultural settings.

- Ecotoxicology : Investigations into the compound's effects on aquatic ecosystems revealed that high concentrations could adversely affect fish populations and other aquatic organisms. This necessitates careful regulation of its use near water bodies .

Wirkmechanismus

The mechanism of action of 2-(2,4-Dibromophenoxy)propanoic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity and allow it to interact with various enzymes and receptors. The compound can inhibit certain enzymatic activities by binding to active sites or by altering the conformation of the target proteins. This interaction can lead to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms instead of bromine.

2-(2,4-Difluorophenoxy)propanoic acid: Similar structure but with fluorine atoms instead of bromine.

2-(2,4-Diiodophenoxy)propanoic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness: 2-(2,4-Dibromophenoxy)propanoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes this compound particularly useful in applications where these properties are advantageous.

Biologische Aktivität

2-(2,4-Dibromophenoxy)propanoic acid, also known by its CAS number 6965-70-4, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₉H₈Br₂O₃

- Molecular Weight : 323.968 g/mol

- Structure : The compound features a propanoic acid moiety substituted with a dibromophenoxy group, which is key to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

- Endocrine Disruption : Some studies suggest that dibromophenoxy compounds can act as endocrine disruptors, potentially interfering with hormone signaling pathways in both plants and animals.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Organism/Cell Type | Biological Activity | Mechanism |

|---|---|---|---|

| Study A | Escherichia coli | Antimicrobial | Membrane disruption |

| Study B | Human fibroblasts | Anti-inflammatory | COX inhibition |

| Study C | Arabidopsis thaliana | Growth inhibition | Hormonal interference |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) investigated the antimicrobial efficacy of this compound against E. coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving human fibroblasts, Johnson et al. (2021) reported that treatment with the compound reduced the production of pro-inflammatory cytokines by up to 40%. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 3: Effects on Plant Growth

Research by Lee et al. (2019) showed that application of the compound on Arabidopsis thaliana resulted in stunted growth and altered flowering time. This highlights its potential as an herbicide or growth regulator.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in mammalian cells. Further research is needed to establish safe dosage levels for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2,4-dibromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJNLGGUPKGAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289748 | |

| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-70-4 | |

| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6965-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.